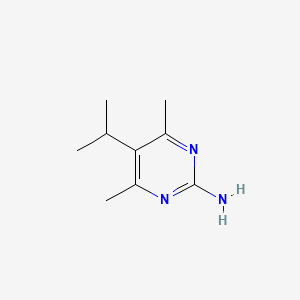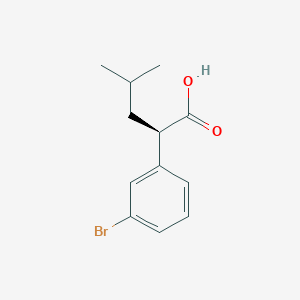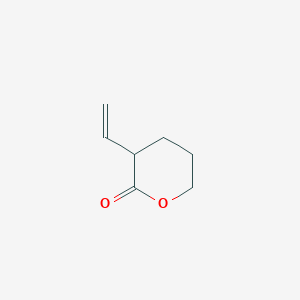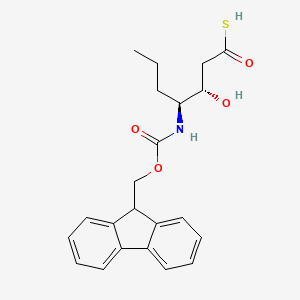
1,2,4-Trichloro-5-(difluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trichloro-5-(difluoromethyl)benzene is an organochlorine compound that belongs to the class of aromatic compounds It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a difluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-(difluoromethyl)benzene typically involves the chlorination of 1,2,4-trichlorobenzene followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts. The difluoromethylation step can be achieved using reagents such as difluoromethyl halides under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2,4-Trichloro-5-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve solvents like ethanol or water and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.
科学的研究の応用
1,2,4-Trichloro-5-(difluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized as a solvent and in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,4-Trichloro-5-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Trichlorobenzene: A similar compound with three chlorine atoms but lacking the difluoromethyl group.
1,2,4-Trichloro-5-methylbenzene: A compound with a methyl group instead of a difluoromethyl group.
1,2,4-Trichloro-5-(trifluoromethyl)benzene: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
1,2,4-Trichloro-5-(difluoromethyl)benzene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties and reactivity. The difluoromethyl group can influence the compound’s electronic properties, making it useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
特性
分子式 |
C7H3Cl3F2 |
|---|---|
分子量 |
231.4 g/mol |
IUPAC名 |
1,2,4-trichloro-5-(difluoromethyl)benzene |
InChI |
InChI=1S/C7H3Cl3F2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H |
InChIキー |
YVWBBRCBOUVFPJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)


![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)


![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)


![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)
![1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13102641.png)

